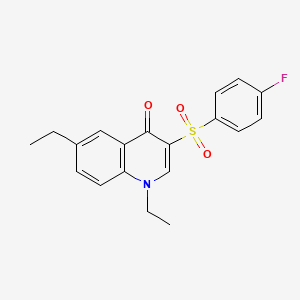

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Descripción

Historical Development of Quinoline and Dihydroquinolinone Research

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the foundation for heterocyclic chemistry. Early investigations focused on natural derivatives like quinine, an antimalarial alkaloid, but synthetic analogs gained prominence in the 20th century. The reduction of quinoline’s aromatic system yielded dihydroquinolinones, which retained bioactivity while offering improved solubility and metabolic stability. By the 1980s, dihydroquinolinones like cilostazol—a 3,4-dihydroquinolinone derivative—were clinically approved for peripheral artery disease, validating their therapeutic utility.

The structural evolution from quinoline to dihydroquinolinone involved key innovations:

- Intramolecular cyclization : Early methods, such as Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide, enabled large-scale production of 6-hydroxy-3,4-dihydroquinolinone, a precursor to cilostazol.

- Radical-mediated synthesis : Modern approaches, like carbamoyl radical annulation using oxamic acids, expanded access to diverse dihydroquinolinone scaffolds under metal-free conditions.

Significance of Dihydroquinolinones in Medicinal Chemistry

Dihydroquinolinones exhibit broad pharmacological profiles due to their ability to modulate enzymes, receptors, and signaling pathways. Notable applications include:

These derivatives underscore the scaffold’s versatility. For instance, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone demonstrated σ receptor agonism, reducing immobility time in murine forced-swim tests at doses as low as 10 mg/kg. Similarly, 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one showed inhibitory activity against SARS-CoV-2 main protease (K~i~ = 2.3 μM).

Evolution of 1,6-Disubstituted Dihydroquinolinone Research

The introduction of 1,6-disubstitution patterns marked a strategic shift to enhance target selectivity and pharmacokinetics. Early work on 6-hydroxy-3,4-dihydroquinolinone emphasized the importance of electron-donating groups at position 6 for stabilizing interactions with Lewis acids during synthesis. Contemporary studies, such as the development of 6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, revealed that sulfonyl groups at position 3 improve metabolic stability by resisting oxidative degradation.

Key synthetic breakthroughs include:

- Modular annulation : Carbamoyl radicals generated from oxamic acids undergo tandem addition-cyclization with cinnamamides, enabling one-pot construction of 1,6-disubstituted derivatives.

- Solvent engineering : Using dimethyl sulfoxide (DMSO) as a polar aprotic solvent in Friedel-Crafts alkylation minimizes side reactions, achieving yields >80% for 6-hydroxy intermediates.

Current Status in Academic Literature and Research Landscape

Recent publications (2021–2024) highlight three frontiers in dihydroquinolinone research:

- Sustainable Synthesis : Ammonium persulfate-mediated radical reactions provide atom-economical routes to carbamoylated derivatives, aligning with green chemistry principles.

- Drug Repurposing : Molecular docking studies identify dihydroquinolinones as inhibitors of emerging targets, such as the SARS-CoV-2 RNA-dependent RNA polymerase.

- SAR Optimization : Systematic substitution at positions 1, 3, and 6 has elucidated steric and electronic requirements for σ receptor binding, with para-fluorobenzenesulfonyl groups conferring optimal affinity.

Propiedades

IUPAC Name |

1,6-diethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYJEJNMZQPRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Ethyl Groups: The ethyl groups at positions 1 and 6 can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.

Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.

Formation of the Ketone: The ketone group at position 4 can be introduced through oxidation reactions, such as using Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.

Aplicaciones Científicas De Investigación

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Biological Studies: It can be used in studies investigating the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-fluorobenzenesulfonyl group can enhance binding affinity and specificity to certain biological targets, while the quinoline core can facilitate interactions with nucleic acids or proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The 1,4-dihydroquinolin-4-one scaffold permits extensive pharmacomodulation. Key structural comparisons include:

Reactivity and Regioselectivity

- Nucleophilic Substitution: Unlike halogenated 1,4-dihydroquinolin-4-one derivatives (e.g., 7-fluoroquinoline), the target compound’s 3-sulfonyl group is less reactive toward nucleophilic displacement. highlights that fluorinated quinolines undergo substitution predominantly at position 7, whereas sulfonyl groups at position 3 may sterically hinder such reactions .

- Synthetic Flexibility : The target compound’s synthesis shares methodologies with analogs (e.g., 3-aroyl derivatives in ), but the use of 4-fluorobenzenesulfonyl chloride introduces distinct electronic effects compared to acyl or alkoxy groups .

Physicochemical Properties

- Solubility : The 4-fluorobenzenesulfonyl group enhances water solubility compared to naphthalene- or methoxy-substituted analogs (e.g., compound 82 vs. 94) .

Research Implications and Gaps

- Mechanistic Studies : The anti-pneumococcal mechanism observed in APDQ230122 warrants investigation for the target compound, particularly its interaction with bacterial cell walls .

- Regioselectivity : Further studies are needed to clarify how the 3-sulfonyl group affects reactivity compared to halogen or acyl substituents .

- Therapeutic Optimization : Structural hybridizations (e.g., combining sulfonyl and acyl groups) could enhance bioactivity, leveraging insights from ’s diverse derivatives .

Actividad Biológica

1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 349.38 g/mol. The presence of the 4-fluorobenzenesulfonyl group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that dihydroquinoline derivatives can inhibit bacterial growth through various mechanisms including disruption of cell membrane integrity and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Dihydroquinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be linked to its ability to inhibit pro-inflammatory cytokines. Dihydroquinoline derivatives have been reported to reduce levels of TNF-alpha and IL-6 in various in vitro models.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of similar compounds on RAW264.7 macrophages, it was observed that treatment with dihydroquinoline derivatives led to a significant decrease in TNF-alpha production in response to lipopolysaccharide (LPS) stimulation.

Anticancer Activity

Dihydroquinolines have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 5.0 |

| Compound D | MCF-7 | 10.0 |

| This compound | A549 (Lung Cancer) | TBD |

The biological activities of this compound are hypothesized to arise from its interaction with various cellular targets:

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : The hydrophobic nature of the dihydroquinoline structure can enhance membrane permeability, allowing for efficient cellular uptake.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, leading to disruptions in replication and transcription processes.

Q & A

Q. What are the key synthetic pathways for synthesizing 1,6-Diethyl-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, and what reagents are critical for its formation?

The synthesis typically involves a multi-step approach:

- Step 1: Construction of the quinoline core via cyclization of aniline derivatives with β-ketoesters or diketene intermediates.

- Step 2: Introduction of the diethylamino group using diethylamine under controlled pH and temperature.

- Step 3: Sulfonylation at the 3-position with 4-fluorobenzenesulfonyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl.

- Step 4: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Critical Reagents: 4-fluorobenzenesulfonyl chloride, diethylamine, β-ketoesters, and Pd catalysts for coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral features confirm its identity?

- 1H/13C NMR: Confirm substituent placement. Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm for fluorobenzenesulfonyl and quinoline rings).

- Diethylamino group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for CH2).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR Spectroscopy: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680–1640 cm⁻¹) groups.

- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure using SHELX software for refinement .

Q. What preliminary biological screening assays are recommended to evaluate the pharmacological potential of this compound?

- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) targeting kinases, proteases, or oxidoreductases.

- Cytotoxicity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Potential: COX-2 inhibition ELISA or NF-κB reporter assays.

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for sulfonylation vs. dichloromethane for coupling steps.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for cyclization).

- Catalyst Screening: Evaluate Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki-Miyaura couplings.

- Design of Experiments (DoE): Apply fractional factorial design to assess interactions between variables (pH, temperature, catalyst loading).

Reference: Yield improvements up to 20% reported using DoE in similar quinoline syntheses .

Q. What computational methods are suitable for predicting the binding affinity and mechanism of action of this compound against therapeutic targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). Focus on sulfonyl and fluorophenyl groups as key pharmacophores.

- Molecular Dynamics (MD): Simulate ligand-receptor stability (50–100 ns trajectories) in GROMACS or AMBER.

- QSAR Modeling: Train models on quinoline derivatives to predict IC50 values for cytotoxicity or enzyme inhibition.

Validation: Compare computational predictions with experimental IC50 values from kinase assays .

Q. How should researchers address discrepancies in biological activity data reported across different studies for structurally similar quinolinone derivatives?

- Purity Analysis: Verify compound purity via HPLC (>95%) and elemental analysis. Impurities (e.g., unreacted sulfonyl chloride) may skew bioactivity.

- Assay Standardization: Replicate studies using identical cell lines (ATCC-verified), serum concentrations, and incubation times.

- Statistical Models: Apply Bland-Altman analysis or mixed-effects models to quantify inter-study variability.

- Functional Group Effects: Compare substituent impacts (e.g., 4-fluorobenzenesulfonyl vs. 4-methylbenzenesulfonyl) using pairwise activity heatmaps .

Q. Methodological Notes

- Data Reproducibility: Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.

- Ethical Compliance: Follow OECD guidelines for in vitro/in vivo testing.

- Software Tools: Cite SHELX (for crystallography), Gaussian (for DFT calculations), and GraphPad Prism (for statistical analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.